molecular formula C8H12N2O2S B055070 N-[3-(aminomethyl)phenyl]methanesulfonamide CAS No. 114100-09-3

N-[3-(aminomethyl)phenyl]methanesulfonamide

Cat. No. B055070
M. Wt: 200.26 g/mol
InChI Key: FPVJHDMFGIXROX-UHFFFAOYSA-N
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Description

"N-[3-(aminomethyl)phenyl]methanesulfonamide" is a chemical compound studied for various biochemical and pharmacological properties. The research has explored its synthesis, molecular structure, chemical reactions, and both chemical and physical properties to understand its potential applications in different fields.

Synthesis Analysis

The synthesis of derivatives of "N-[3-(aminomethyl)phenyl]methanesulfonamide" involves various chemical reactions aiming to explore its potential, especially in pharmacological activities. For instance, compounds with similar structural features have been synthesized to assess their antiarrhythmic activities, as seen in the development of ibutilide fumarate, a compound with Class III antiarrhythmic activity (Hester et al., 1991).

Molecular Structure Analysis

The molecular structure of "N-[3-(aminomethyl)phenyl]methanesulfonamide" derivatives has been analyzed, showing the conformation of N—H bonds and the spatial arrangement of the methanesulfonyl group and benzene ring. This arrangement is crucial for the biological activity of these molecules, as it affects how they interact with receptor molecules (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Chemical reactions involving "N-[3-(aminomethyl)phenyl]methanesulfonamide" and its derivatives include electrophilic substitution reactions with indoles to produce bis(indolyl)methanes, a reaction catalyzed by aminosulfonic acid under ultrasound irradiation (Li, Dai, Xu, & Li, 2006). These reactions highlight the compound's versatility and potential for synthesizing novel molecules.

Physical Properties Analysis

Vibrational spectroscopic studies, such as FT-Raman and FT-IR spectroscopy, have been used to analyze the physical properties of "N-[3-(aminomethyl)phenyl]methanesulfonamide" derivatives. These studies help in understanding the molecular vibrations and conformations, contributing to the identification of stable isomers and their physical behaviors (Balamurugan, Sampathkrishnan, & Charanya, 2016).

Chemical Properties Analysis

Research on the chemical properties of "N-[3-(aminomethyl)phenyl]methanesulfonamide" focuses on its reactivity and interactions with other molecules. For example, studies on N-acylation reactions and the development of chemoselective N-acylation reagents based on methanesulfonamide derivatives highlight the compound's potential for facilitating selective chemical transformations (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Scientific Research Applications

  • Synthesis and Characterization : N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was synthesized using Sonogashira cross-coupling and characterized by IR, 1H, and 13C NMR, Mass spectra, and elemental analysis. This shows the compound's potential in organic synthesis and structural analysis (Durgadas, Mukkanti, & Pal, 2012).

  • Structural Study of Derivatives : A study on the structural properties of three nimesulidetriazole derivatives, including similar compounds, was conducted using X-ray powder diffraction, highlighting the importance of the structure in understanding intermolecular interactions and supramolecular assembly (Dey et al., 2015).

  • Chemoselective N-Acylation Reagents : A variety of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides were developed as chemoselective N-acylation reagents, demonstrating the compound's utility in enhancing chemical reactions and selectivity (Kondo, Sekimoto, Nakao, & Murakami, 2000).

  • Electrophilic N-Sulfonyl-Substituted Polyhalogenated Aldehyde Imines : The compound phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide demonstrated high reactivity, showcasing the potential for alkylation reactions and expanding the toolbox for organic synthesis (Aizina, Levkovskaya, & Rozentsveig, 2012).

  • Aminoxyl Radicals Formation : The synthesis and reaction of N-phenyl-1-(2-oxo-1-azacycloalkyl)methanesulfonamides with oxidation agents to form aminoxyl radicals were studied, indicating the compound's role in radical chemistry and potential applications in various oxidation processes (Burian et al., 2006).

  • Biological Activity and Molecular Packing : The structure of N-(3,4-dimethylphenyl)methanesulfonamide was examined for its molecular packing through hydrogen bonding, relevant in understanding drug-receptor interactions and the development of pharmaceutical agents (Gowda, Foro, & Fuess, 2007).

  • Vicarious Nucleophilic Substitutions : The compound 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)λ4-sulfanylidene]methanesulfonamide showed potential in vicarious nucleophilic substitution reactions, broadening the understanding and application of this type of reaction in organic chemistry (Lemek, Groszek, & Cmoch, 2008).

  • Antiarrhythmic Activity : Derivatives of the compound with antiarrhythmic activity were synthesized and evaluated. It highlights the compound's potential in medicinal chemistry for developing new therapeutics (Hester et al., 1991).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[3-(aminomethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVJHDMFGIXROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440884
Record name N-[3-(Aminomethyl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(aminomethyl)phenyl]methanesulfonamide

CAS RN

114100-09-3
Record name N-[3-(Aminomethyl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-(aminomethyl)phenyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Lee, J Lee, M Kang, M Shin, JM Kim… - Journal of medicinal …, 2003 - ACS Publications
Isosteric replacement of the phenolic hydroxyl group in potent vanilloid receptor (VR1) agonists with the alkylsulfonamido group provides a series of compounds which are effective …
Number of citations: 159 pubs.acs.org

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